![molecular formula C22H20ClN5O4S B2647131 2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide CAS No. 1251601-43-0](/img/structure/B2647131.png)
2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide
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Description
2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a chemical compound that is widely used in scientific research for its potential therapeutic effects. This compound is also known as Difluorothiomorpholinylsulfonylbenzamide (DTSB) and has been studied for its ability to inhibit the activity of certain enzymes in the body.
Scientific Research Applications
Subheading
Synthesis and Antipathogenic ActivityAcylthioureas and benzamides have been synthesized and characterized, demonstrating potential for further development as antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu & Chifiriuc, 2011).
Polyimides Synthesis
Subheading
Synthesis and Characterization of Soluble PolyimidesNovel polyimides synthesized from aromatic diamines and tetracarboxylic dianhydrides exhibit high thermal stability and solubility, paving the way for advanced material applications, particularly in creating transparent, tough, and flexible films (Imai, Maldar & Kakimoto, 1984).
Antidepressant Synthesis
Subheading
Antidepressant Synthesis and OptimizationBefol, an antidepressant, synthesized via interaction of benzamide with morpholine, demonstrates a refined production process, potentially enhancing its pharmaceutical manufacturing efficiency (Donskaya et al., 2004).
Cytotoxicity and Anticancer Research
Subheading
Cytotoxicity of Chromone DerivativesThe study of 2-(N-cyclicamino)chromone derivatives revealed significant cytotoxicity against certain cancer cell lines, suggesting the potential for these compounds in anticancer drug design, highlighting the importance of molecular shape in tumor-specificity (Shi et al., 2018).
Chemical Synthesis and Antibacterial Studies
Subheading
Synthesis and Antibacterial PropertiesBenzamide derivatives have been synthesized and characterized, demonstrating antibacterial activity against both gram-positive and gram-negative bacteria, signifying their potential in developing new antibacterial agents (Adam et al., 2016).
Chemical Synthesis and Anticonvulsant Activity
Subheading
Synthesis and Anticonvulsant Activity of EnaminonesNovel enaminones, synthesized from cyclic beta-dicarbonyl precursors, showed potent anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer anticonvulsant agents (Edafiogho et al., 1992).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-13-5-4-6-14(9-13)33-21-20-26-28(22(30)27(20)8-7-24-21)12-19(29)25-16-10-15(23)17(31-2)11-18(16)32-3/h4-11H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVACNMLNHUUIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide |
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